2-[3-(benzylamino)-1H-pyrazol-1-yl]ethan-1-ol
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Overview
Description
2-[3-(benzylamino)-1H-pyrazol-1-yl]ethan-1-ol is an organic compound that features a benzylamino group attached to a pyrazole ring, which is further connected to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(benzylamino)-1H-pyrazol-1-yl]ethan-1-ol typically involves the reaction of benzylamine with a pyrazole derivative. One common method includes the nucleophilic substitution of a halogenated pyrazole with benzylamine, followed by the reduction of the resulting intermediate to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Catalysts and specific reaction conditions would be fine-tuned to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[3-(benzylamino)-1H-pyrazol-1-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The benzylamino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzylamino-pyrazole carboxylic acid, while reduction can produce benzylamino-pyrazole derivatives with varying degrees of saturation.
Scientific Research Applications
2-[3-(benzylamino)-1H-pyrazol-1-yl]ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the production of specialty chemicals and as a building block for more complex compounds.
Mechanism of Action
The mechanism of action of 2-[3-(benzylamino)-1H-pyrazol-1-yl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds and other interactions with active sites, while the pyrazole ring can participate in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Benzylaminoethanol: Similar in structure but lacks the pyrazole ring.
2-(benzylamino)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol: A closely related compound with a methyl group on the pyrazole ring.
2-(benzylamino)-1-(thiophen-2-yl)ethan-1-ol: Contains a thiophene ring instead of a pyrazole ring.
Uniqueness
2-[3-(benzylamino)-1H-pyrazol-1-yl]ethan-1-ol is unique due to the presence of both the benzylamino group and the pyrazole ring, which confer specific chemical and biological properties. The combination of these functional groups allows for diverse interactions with molecular targets, making it a versatile compound in various applications.
Properties
Molecular Formula |
C12H15N3O |
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Molecular Weight |
217.27 g/mol |
IUPAC Name |
2-[3-(benzylamino)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C12H15N3O/c16-9-8-15-7-6-12(14-15)13-10-11-4-2-1-3-5-11/h1-7,16H,8-10H2,(H,13,14) |
InChI Key |
MCSRIFAKOGPAKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NN(C=C2)CCO |
Origin of Product |
United States |
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